

KHKI-01215: A Novel Probe into the Hippo Signaling Pathway

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Compound of Interest

Compound Name: KHKI-01215

Cat. No.: B15543212

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The Hippo signaling pathway is a critical regulator of organ size, cell proliferation, and apoptosis. Its dysregulation is implicated in a variety of human cancers, making it a key target for therapeutic intervention. Central to this pathway are the downstream transcriptional co-activators, Yes-associated protein (YAP) and its paralog, transcriptional co-activator with PDZ-binding motif (TAZ). The activity of YAP/TAZ is primarily controlled by a kinase cascade involving the upstream kinases MST1/2 and LATS1/2. This technical guide delves into the role of **KHKI-01215**, a potent inhibitor of NUA family kinase 2 (NUAK2), and its subsequent impact on the Hippo signaling pathway. NUA2 has emerged as a negative regulator of the Hippo pathway, and its inhibition presents a promising strategy for reactivating this tumor-suppressive signaling cascade.

The Hippo Signaling Pathway: A Core Overview

The Hippo pathway is a complex signaling network that ultimately governs the nuclear localization and activity of the transcriptional co-activators YAP and TAZ. The pathway can be broadly understood in two states: "ON" and "OFF".

- Hippo Pathway "ON" (Growth Suppressive State): In response to stimuli such as high cell density, the core kinase cascade is activated. The serine/threonine kinases MST1/2 (mammalian sterile 20-like kinase 1/2) phosphorylate and activate LATS1/2 (large tumor

suppressor 1/2) and its co-activator MOB1 (Mps one binder kinase activator-like 1).[1][2] Activated LATS1/2 then phosphorylates YAP and TAZ on specific serine residues.[1][2] This phosphorylation event leads to the cytoplasmic sequestration of YAP/TAZ through their binding to 14-3-3 proteins, marking them for proteasomal degradation and preventing their nuclear translocation.[1][2] Consequently, YAP/TAZ are unable to interact with their partner transcription factors, primarily the TEAD (TEA domain) family of transcription factors, leading to the repression of pro-proliferative and anti-apoptotic target genes such as CTGF and CYR61.[1]

- Hippo Pathway "OFF" (Growth Permissive State): When upstream inhibitory signals are absent (e.g., low cell density), the MST1/2 and LATS1/2 kinases are inactive.[2][3] This allows unphosphorylated YAP/TAZ to translocate into the nucleus, where they bind to TEAD transcription factors and drive the expression of genes that promote cell proliferation, survival, and tissue growth.[1][2]

KHKI-01215: A Potent NUA2 Inhibitor

KHKI-01215 is a small molecule inhibitor of NUA2 family kinase 2 (NUAK2), a member of the AMP-activated protein kinase (AMPK)-related kinase family. It has been identified as a valuable chemical tool for studying the role of NUA2 in cellular processes, including its influence on the Hippo signaling pathway.

Quantitative Data for KHKI-01215

The following tables summarize the key quantitative data for **KHKI-01215**, providing insights into its potency and selectivity.

Parameter	Value	Assay Type	Reference
IC50 vs. NUA2	52 nM (0.052 µM)	Biochemical Kinase Assay	[4][5]
IC50 vs. SW480 Cell Proliferation	3.16 µM	Cell Viability Assay	[4][5]

Table 1: Potency of **KHKI-01215**

Kinase Target	Percent of Control (%) @ 1 μ M	Assay Type
NUAK1	>5	KINOMEScan
NUAK2	<10	KINOMEScan
Other Kinases (out of 410)	11 kinases with PoC <5%	KINOMEScan

Table 2: Selectivity Profile of **KHKI-01215** from KINOMEScan Assay

Note: In the KINOMEScan assay, a lower "Percent of Control" (PoC) indicates stronger binding of the compound to the kinase.

Mechanism of Action: **KHKI-01215** and the Hippo Pathway

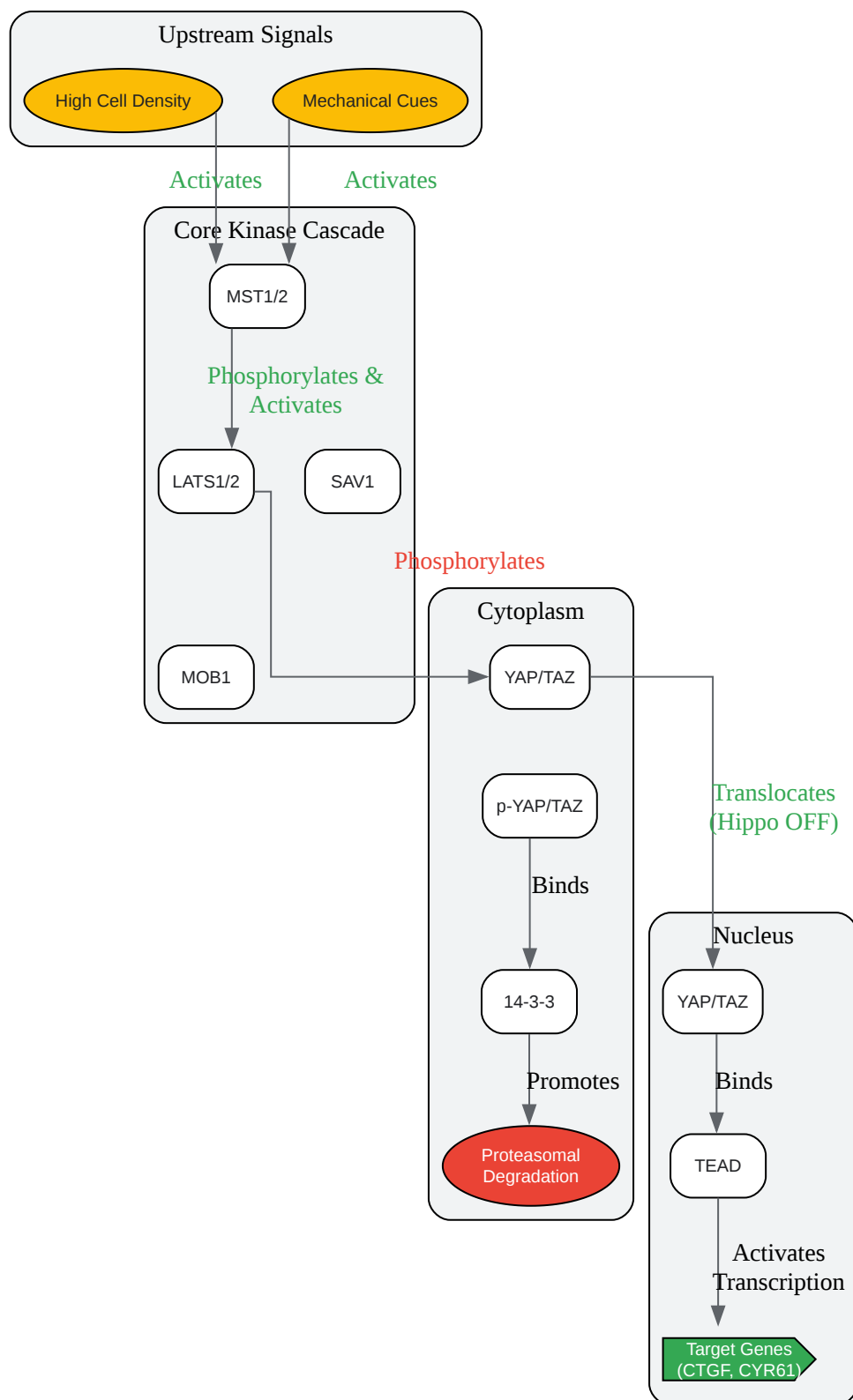
Recent studies have elucidated the role of NUAK2 as a negative regulator of the Hippo pathway. NUAK2 directly interacts with and inhibits the kinase activity of LATS1, a core component of the Hippo signaling cascade.^[2] This inhibition of LATS1 by NUAK2 prevents the phosphorylation of YAP/TAZ, thereby promoting their nuclear localization and transcriptional activity. This creates a feed-forward loop where activated YAP/TAZ can drive the expression of NUAK2, further suppressing the Hippo pathway and promoting cell proliferation.^{[3][6]}

KHKI-01215, by inhibiting NUAK2, disrupts this negative regulation. The inhibition of NUAK2 activity by **KHKI-01215** leads to the disinhibition of LATS1/2. The now active LATS1/2 can then phosphorylate YAP and TAZ, leading to their cytoplasmic retention and subsequent degradation. This effectively reactivates the tumor-suppressive function of the Hippo pathway, leading to a decrease in the expression of YAP/TAZ target genes and a reduction in cell proliferation.^[4]

Visualizing the Signaling Pathways and Experimental Logic

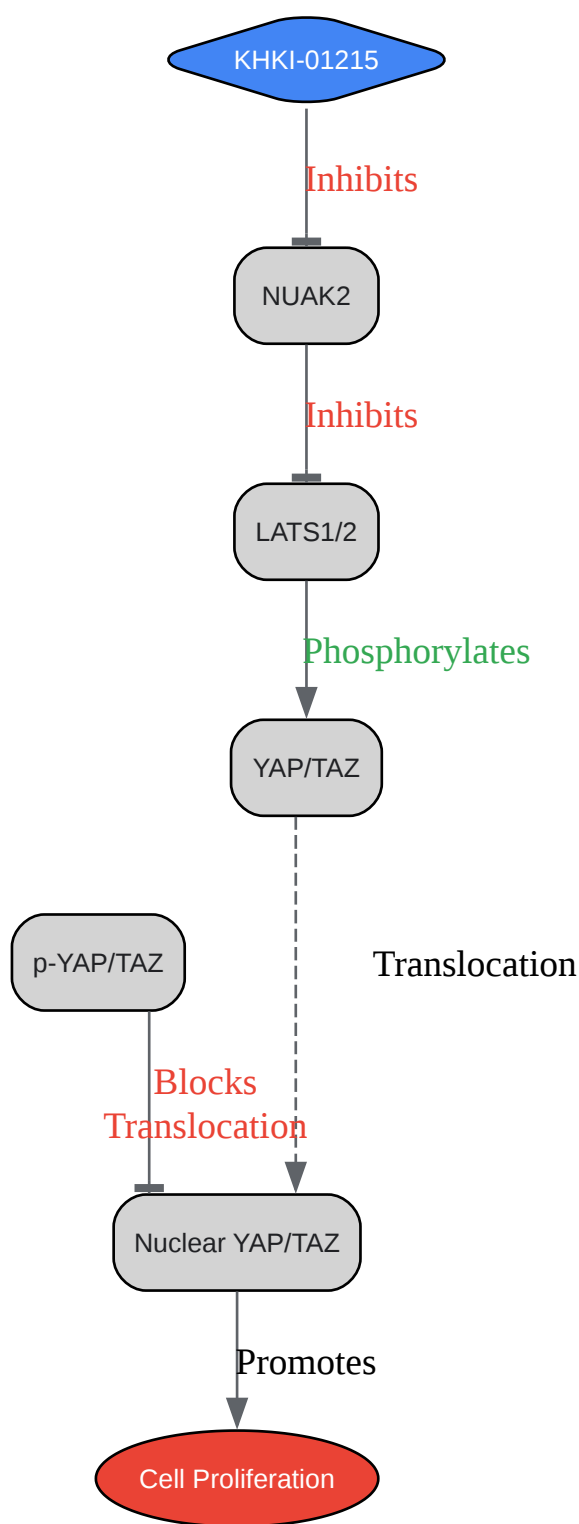
To better illustrate the intricate relationships within the Hippo pathway and the mechanism of **KHKI-01215**'s action, the following diagrams have been generated using the Graphviz DOT

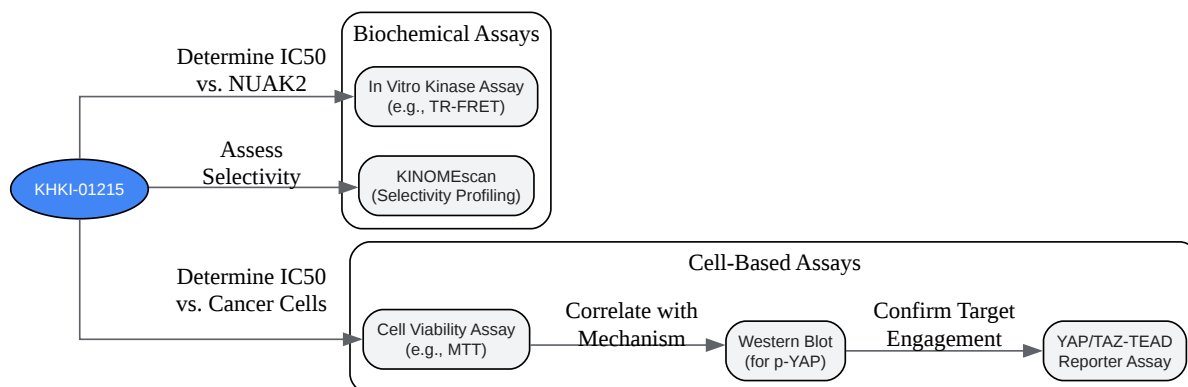
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Caption: The core Hippo signaling pathway.





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